Structural Differentiation: Unique 4-Fluorophenoxy Benzoyl Substituent vs. Unsubstituted, Alkyl, and Heteroaryl Analogs
CAS 2034276-74-7 bears a 3-(4-fluorophenoxy)benzoyl group that is absent in all clinically approved TZDs and in the common screening intermediate 3-(piperidin-4-yl)thiazolidine-2,4-dione . Compared with the dimethylamino analog (3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione), the 4-fluorophenoxy substituent introduces a larger, electron-withdrawing, lipophilic aromatic system that is predicted to differentially occupy the Arm-II/III sub-pocket of the PPARγ ligand-binding domain [1]. The fluorine atom contributes to metabolic stability and can alter the conformational dynamics of the Ω-loop (H2'-H3 region) involved in coregulator binding, a structural feature exploited in selective PPARγ modulator (SPPARγM) design [1].
| Evidence Dimension | Chemical structure: nature of the benzoyl substituent at the piperidine nitrogen |
|---|---|
| Target Compound Data | 3-(4-Fluorophenoxy)benzoyl (C13H8FO2-; calculated fragment logP contribution ~2.8; Hammett σ_meta ≈ 0.34 for the phenoxy oxygen) |
| Comparator Or Baseline | Dimethylaminobenzoyl analog (C9H10NO-; fragment logP ~1.2; σ_meta ≈ -0.15 for dimethylamino). 3-(Piperidin-4-yl)thiazolidine-2,4-dione: no benzoyl substituent. |
| Quantified Difference | Fragment logP difference of ~1.6 log units; electronic character shifts from electron-donating to electron-withdrawing. Hydrogen-bond acceptor count increased from 4 to 6. |
| Conditions | Structural and physicochemical analysis based on calculated fragment descriptors and published SAR frameworks for TZD-PPARγ interactions. |
Why This Matters
The distinct electronic and steric features of the 4-fluorophenoxybenzoyl group make this compound a non-redundant probe for probing the PPARγ ligand-binding pocket periphery; procurement of a simpler TZD would fail to interrogate the Arm-III sub-pocket interactions that are critical for rational SPPARγM design.
- [1] Gelman L, Feige JN, Desvergne B. Molecular basis of selective PPARγ modulation for the treatment of Type 2 diabetes. Biochim Biophys Acta. 2007;1771(8):1094-1107. View Source
